N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxepin ring fused with a dihydropyrimidinyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the benzodioxepin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dihydropyrimidinyl group: This step often involves the use of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
- **N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
Uniqueness
The uniqueness of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE lies in its dual ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21N3O4S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N3O4S/c26-20-12-17(16-5-2-1-3-6-16)24-22(25-20)30-14-21(27)23-13-15-7-8-18-19(11-15)29-10-4-9-28-18/h1-3,5-8,11-12H,4,9-10,13-14H2,(H,23,27)(H,24,25,26) |
InChI Key |
ZNZAPFHWSUGWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4)OC1 |
Origin of Product |
United States |
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